molecular formula C15H20F3N3O3 B11486018 Propanoic acid, 3,3,3-trifluoro-2-[(5-methyl-2-pyridinyl)amino]-2-[(1-oxobutyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(5-methyl-2-pyridinyl)amino]-2-[(1-oxobutyl)amino]-, ethyl ester

Cat. No.: B11486018
M. Wt: 347.33 g/mol
InChI Key: LIJGZJNORMGQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3,3,3-trifluoro-2-[(5-methyl-2-pyridinyl)amino]-2-[(1-oxobutyl)amino]-, ethyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyridine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3,3-trifluoro-2-[(5-methyl-2-pyridinyl)amino]-2-[(1-oxobutyl)amino]-, ethyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Trifluoromethyl Group:

    Pyridine Ring Formation: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the ethyl ester group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propanoic acid, 3,3,3-trifluoro-2-[(5-methyl-2-pyridinyl)amino]-2-[(1-oxobutyl)amino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyridine ring can interact with enzymes and receptors, modulating their activity. The ethyl ester group can undergo hydrolysis, releasing the active carboxylic acid form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3,3,3-trifluoro-: A simpler analog without the pyridine and ethyl ester groups.

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: Another trifluoromethyl-substituted propanoic acid.

Uniqueness

The presence of the pyridine ring and the ethyl ester group in propanoic acid, 3,3,3-trifluoro-2-[(5-methyl-2-pyridinyl)amino]-2-[(1-oxobutyl)amino]-, ethyl ester makes it unique compared to its simpler analogs

Properties

Molecular Formula

C15H20F3N3O3

Molecular Weight

347.33 g/mol

IUPAC Name

ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate

InChI

InChI=1S/C15H20F3N3O3/c1-4-6-12(22)21-14(15(16,17)18,13(23)24-5-2)20-11-8-7-10(3)9-19-11/h7-9H,4-6H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

LIJGZJNORMGQDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.